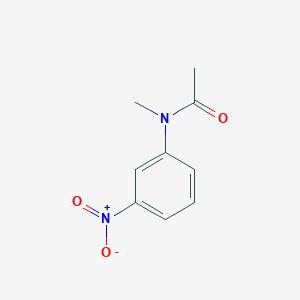
N-(4-aminophenyl)-2-phenylacetamide
Descripción general
Descripción
N-(4-Aminophenyl)-2-phenylacetamide (APPA) is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research. APPA is a versatile compound that can be used as a building block for the synthesis of a variety of other compounds, and it has been shown to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-(4-aminophenyl)-2-phenylacetamide derivatives have been studied for their potential antimicrobial properties. A study synthesized novel analogs of this compound and evaluated their antimicrobial activity against various fungal and bacterial strains. Some synthesized compounds exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012). Another research synthesized and assessed N-phenylacetamide derivatives containing 4-arylthiazole moieties for their antibacterial activities, demonstrating promising results against bacteria like Xanthomonas oryzae and Xanthomonas axonopodis (Lu et al., 2020).
Anticonvulsant Activity
A study on 4-aminophenylacetamides revealed their potential for anticonvulsant activity. These compounds were evaluated against seizures induced by electroshock and pentylenetetrazol in mice, showing that certain derivatives had significant anticonvulsant effects (Clark & Davenport, 1988).
Chemical Synthesis and Pharmaceutical Applications
Research has been conducted on the chemical synthesis and applications of N-(4-aminophenyl)-2-phenylacetamide in the field of pharmaceuticals. For example, a study on nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides focused on producing α-substituted phenylacetamide, which has significance in drug molecules and natural products synthesis (Wang et al., 2020).
Drug Metabolism and Pharmacokinetics
N-(4-aminophenyl)-2-phenylacetamide has been studied in the context of drug metabolism and pharmacokinetics. For instance, research on metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hepatotoxicity provides insights into the drug's metabolic pathways and potential biomarkers for liver failure due to overdose (Coen, 2015).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIVNUAEZMDIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)
![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)











